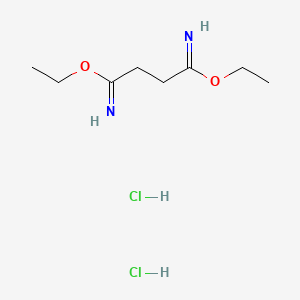
Diethylsuccinimidatedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylsuccinimidatedihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis of chiral bis(oxazoline) ligands and its use in the preparation of intramolecularly cross-linked urokinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylsuccinimidatedihydrochloride can be synthesized through the reaction of diethyl malonimidate with hydrochloric acid. The reaction typically involves the following steps:
Reactants: Diethyl malonimidate and hydrochloric acid.
Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: Diethyl malonimidate is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: High-purity diethyl malonimidate and hydrochloric acid are prepared.
Reaction: The reactants are mixed in a reactor with continuous monitoring of temperature and pH.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Diethylsuccinimidatedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted imidates and related compounds.
Scientific Research Applications
Diethylsuccinimidatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral bis(oxazoline) ligands, which are important in asymmetric catalysis.
Biology: Employed in the preparation of intramolecularly cross-linked urokinase, which has applications in enzymology and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of catalysts and other chemical intermediates.
Mechanism of Action
The mechanism of action of diethylsuccinimidatedihydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: It interacts with enzymes and proteins, modifying their activity.
Pathways: It can inhibit or activate specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Diethylsuccinimidatedihydrochloride can be compared with other similar compounds such as diethyl malonimidate and diethyl succinate:
Diethyl Malonimidate: Similar in structure but lacks the hydrochloride component, making it less reactive in certain conditions.
Diethyl Succinate: Different functional groups lead to varied reactivity and applications.
Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C8H18Cl2N2O2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
diethyl butanediimidate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-11-7(9)5-6-8(10)12-4-2;;/h9-10H,3-6H2,1-2H3;2*1H |
InChI Key |
MKPPHECEHWZPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC(=N)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















